![molecular formula C10H14BClO4 B1434271 (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid CAS No. 279261-91-5](/img/structure/B1434271.png)
(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid
Overview
Description
“(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are commonly used in organic chemistry and have been increasingly studied in medicinal chemistry . They can be used as building blocks and synthetic intermediates .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acid derivatives involves aromatic diamine, HCl, 2-ethoxyethanol at 100 °C for 2 hours, followed by the addition of 4-carboxyphenylboronic acid or 3-carboxyphenylboronic acid, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMT-MM), and 2-ethoxyethanol at room temperature for 18 hours .Molecular Structure Analysis
The molecular formula of “(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid” is C10H14BClO4 . The InChI code is 1S/C10H14BClO4/c1-2-15-5-6-16-10-4-3-8(11)7-9(10)12/h3-4,7,13-14H,2,5-6H2,1H3 .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene and cross-coupling reactions with diazoesters or potassium cyanate . They also participate in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .Physical And Chemical Properties Analysis
“(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid” has a molecular weight of 244.48 g/mol . It is a white to yellow solid .Scientific Research Applications
Fluorescence Quenching and Conformational Analysis
(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid, as a boronic acid derivative, shares properties with similar compounds used in fluorescence studies and conformational analysis. The fluorescence quenching of boronic acid derivatives in alcohols has been explored, revealing insights into the conformational dynamics influenced by the environment, such as the presence of aniline as a quencher and the role of hydrogen bonding (Geethanjali et al., 2015).
Structural Chemistry and Material Synthesis
The compound's structural similarity to phenyl boronic acids allows for potential applications in creating multifunctional materials, as evidenced by studies on {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids, which demonstrated the intricate structures and potential for various applications (Zhang et al., 2017).
Optical Modulation and Sensing Technologies
The potential of boronic acids in optical modulation and sensing, particularly in recognizing saccharides and modulating optical properties of materials like carbon nanotubes, aligns with the characteristics of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid. These applications hinge on the boronic acid's ability to bind with diols and influence the optical characteristics of materials (Mu et al., 2012).
Catalysis and Organic Synthesis
Boronic acids, including (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid, play a crucial role in catalysis and organic synthesis. They are involved in various coupling reactions, such as Suzuki coupling, highlighting their importance in constructing complex organic molecules (Prabakaran et al., 2012).
Environmental Applications
The relevance of boronic acids in environmental applications, especially in the degradation of pollutants through advanced oxidation processes, might extend to (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid. These processes are vital in treating wastewater and managing environmental contaminants (Brillas et al., 2007).
Complex Formation and Reactivity
The ability of boronic acids to form complex structures and their reactivity, as observed in the formation of tetraarylpentaborates and their subsequent hydrolysis, can provide insights into the chemical behavior and potential applications of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid (Nishihara et al., 2002).
properties
IUPAC Name |
[3-chloro-4-(2-ethoxyethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO4/c1-2-15-5-6-16-10-4-3-8(11(13)14)7-9(10)12/h3-4,7,13-14H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVVIHYLJKXEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCOCC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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